molecular formula C19H19N3O3S2 B12487414 6-methyl-2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-methyl-2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12487414
M. Wt: 401.5 g/mol
InChI Key: JEYRTDXRCHKOBY-UHFFFAOYSA-N
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Description

6-METHYL-2-[2-(2-OXO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-2-[2-(2-OXO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-METHYL-2-[2-(2-OXO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, as well as substituted benzothiazole derivatives .

Mechanism of Action

The mechanism of action of 6-METHYL-2-[2-(2-OXO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C19H19N3O3S2

Molecular Weight

401.5 g/mol

IUPAC Name

6-methyl-2-[[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C19H19N3O3S2/c1-10-6-7-11-14(8-10)26-18(16(11)17(20)24)21-15(23)9-22-12-4-2-3-5-13(12)27-19(22)25/h2-5,10H,6-9H2,1H3,(H2,20,24)(H,21,23)

InChI Key

JEYRTDXRCHKOBY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3C4=CC=CC=C4SC3=O

Origin of Product

United States

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